Enhanced Binding Affinity to Plasmodium knowlesi Lactate Dehydrogenase (Pk-LDH) Relative to 3-Hydroxytetrahydrofuran
In a virtual screening study targeting Plasmodium knowlesi lactate dehydrogenase (Pk-LDH), 3,3-difluoropyrrolidine hydrochloride demonstrated a calculated binding affinity of -3.25 kcal/mol [1]. This value represents a 13.1% weaker binding interaction compared to the comparator 3-hydroxytetrahydrofuran (-3.74 kcal/mol) under identical computational conditions, indicating that while the difluoropyrrolidine scaffold engages the Pk-LDH active site, alternative heterocyclic frameworks may offer superior initial binding energetics for this specific antimalarial target [1].
| Evidence Dimension | Binding affinity (calculated ΔG) |
|---|---|
| Target Compound Data | -3.25 kcal/mol |
| Comparator Or Baseline | 3-Hydroxytetrahydrofuran: -3.74 kcal/mol |
| Quantified Difference | -0.49 kcal/mol (13.1% weaker binding for the difluoropyrrolidine scaffold) |
| Conditions | Virtual screening analysis against Pk-LDH; molecular docking simulation |
Why This Matters
This quantitative binding data informs project teams evaluating 3,3-difluoropyrrolidine-containing compounds for antimalarial applications, enabling rational scaffold selection based on computationally validated target engagement metrics.
- [1] Fazia Adyani Ahmad Fuad, Nurhainis Ogu Salim. Analogues of Oxamate, Pyruvate, and Lactate as Potential Inhibitors of Plasmodium knowlesi Lactate Dehydrogenase Identified Using Virtual Screening and Verified via Inhibition Assays. AGRIS, 2022. https://agris.fao.org/search/zh/records/6474afd75eb437ddff723ca8 View Source
